N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 953254-55-2
VCID: VC4161483
InChI: InChI=1S/C21H20ClN3O3/c1-28-19-11-9-16(22)14-18(19)23-20(26)8-5-13-25-21(27)12-10-17(24-25)15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,23,26)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Molecular Formula: C21H20ClN3O3
Molecular Weight: 397.86

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

CAS No.: 953254-55-2

Cat. No.: VC4161483

Molecular Formula: C21H20ClN3O3

Molecular Weight: 397.86

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide - 953254-55-2

Specification

CAS No. 953254-55-2
Molecular Formula C21H20ClN3O3
Molecular Weight 397.86
IUPAC Name N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Standard InChI InChI=1S/C21H20ClN3O3/c1-28-19-11-9-16(22)14-18(19)23-20(26)8-5-13-25-21(27)12-10-17(24-25)15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,23,26)
Standard InChI Key SWQPGXCUIZBADA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3

Introduction

Synthesis and Preparation

The synthesis of compounds like N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide typically involves multiple steps, including the formation of the pyridazinone ring and the attachment of the phenyl and butanamide moieties. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

  • Formation of Pyridazinone Ring: This step often involves the condensation of appropriate precursors in the presence of a catalyst.

  • Attachment of Phenyl and Butanamide Moieties: This can be achieved through nucleophilic substitution or amidation reactions.

Potential Applications

Compounds with similar structures have been explored for their potential therapeutic applications, particularly in drug discovery and development. Their unique combination of aromatic and heterocyclic structures may allow them to interact with specific biological targets, such as enzymes or receptors, thereby modulating disease-related pathways.

Potential ApplicationDescription
Pharmacological ActivityMay exhibit activity as therapeutic agents by targeting specific biological pathways or receptors.
Drug DiscoveryUsed in the development of new drugs due to their potential to modulate disease-related pathways.
Biological StudiesOften used in studies to understand the effects of structural modifications on pharmacodynamics and pharmacokinetics.

Research Findings and Challenges

Research into compounds with similar structures has shown that modifications in substituent groups can significantly alter their pharmacological properties. This suggests that N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide could exhibit interesting biological activities, although specific data on this compound is not available.

  • Pharmacokinetic Studies: These studies are crucial to understand how the compound is absorbed, distributed, metabolized, and excreted in the body.

  • Toxicity and Safety: Evaluating the compound's safety profile is essential before proceeding to clinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator